N2- vs. N1-Methylation: MAO Inhibition & BBB Penetration
The N2-methylated 2H-indazole scaffold is a key structural determinant for achieving balanced dual MAO-A/B inhibition and favorable blood-brain barrier (BBB) permeability. In a direct head-to-head comparison within the same chemical series, the N2-methylated 2H-indazole derivative (NTZ-1442) demonstrated dual MAO-A/B activity with an hMAO-B IC50 of 8.08 nM and hMAO-A IC50 of 0.56 µM (Selectivity Index = 70). In contrast, its N1-methylated 1H-indazole counterpart (NTZ-1441) was a highly selective MAO-B inhibitor (IC50 0.662 nM, >15,000-fold selectivity) with minimal MAO-A activity [1]. Both compounds were predicted to cross the BBB, but their distinct selectivity profiles mean that the N2-methylated scaffold is uniquely suited for applications requiring balanced dual inhibition. For 3-Chloro-6-methoxy-2-methyl-2H-indazole, the N2-methyl group is a foundational element for potential dual-target CNS applications.
| Evidence Dimension | hMAO-B Inhibition (IC50, nM) |
|---|---|
| Target Compound Data | N2-methylated 2H-indazole derivative (NTZ-1442): IC50 = 8.08 nM |
| Comparator Or Baseline | N1-methylated 1H-indazole derivative (NTZ-1441): IC50 = 0.662 nM |
| Quantified Difference | 12.2-fold difference in potency; opposite selectivity profiles (dual vs. highly selective MAO-B) |
| Conditions | In vitro enzymatic assay against recombinant human MAO-A and MAO-B enzymes [1] |
Why This Matters
This data demonstrates that the choice between N2-methyl and N1-methyl substitution dictates the compound's utility in CNS drug discovery, directly impacting procurement decisions for target-specific research.
- [1] Tzvetkov, N. T., et al. (2017). Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors. European Journal of Medicinal Chemistry, 127, 470-492. View Source
